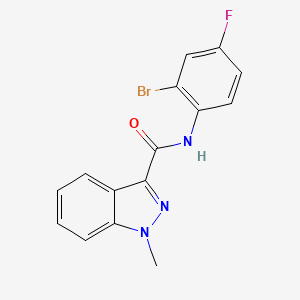

![molecular formula C18H15BrN2O3 B6506535 3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide CAS No. 1421501-05-4](/img/structure/B6506535.png)

3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound like “3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific molecular structure. Compounds with bromine atoms often undergo reactions where the bromine is replaced by another group, a process known as nucleophilic substitution . The carbamoyl and phenoxy groups could also potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación

3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide has a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocycles, as a ligand in the synthesis of organometallic complexes, and as a reagent in the synthesis of organic compounds. This compound has also been used in the synthesis of organic semiconductors and in the synthesis of polymers. Additionally, this compound has been used in the synthesis of peptides and proteins.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through a combination of covalent and non-covalent interactions .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide in lab experiments include its low cost, its high reactivity, and its ability to act as a catalyst in a variety of reactions. The limitations of using this compound include its potential to form byproducts, its potential to react with other compounds in the reaction mixture, and its potential to cause contamination of the reaction mixture.

Direcciones Futuras

For the use of 3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide include its potential use in the synthesis of new drugs, its potential use in the synthesis of materials for energy storage and conversion, and its potential use in the synthesis of functional materials for nanotechnology. Additionally, this compound could be used in the synthesis of new catalysts for organic synthesis, and in the synthesis of new materials for medical applications.

Métodos De Síntesis

3-bromo-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide is synthesized through a two-step reaction of 3-bromo-N-(4-bromobut-2-yn-1-yl)benzamide with 2-carbamoylphenol. The first step involves the formation of an imine by the reaction of 3-bromo-N-(4-bromobut-2-yn-1-yl)benzamide with 2-carbamoylphenol. This reaction is carried out in the presence of a strong acid such as hydrochloric acid and anhydrous solvents such as dimethylformamide (DMF). The second step involves the formation of the desired product, this compound, by the reaction of the imine with an alkyl halide such as bromoacetyl bromide or chloroacetyl chloride. This reaction is carried out in the presence of a base such as triethylamine (TEA).

Propiedades

IUPAC Name |

2-[4-[(3-bromobenzoyl)amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3/c19-14-7-5-6-13(12-14)18(23)21-10-3-4-11-24-16-9-2-1-8-15(16)17(20)22/h1-2,5-9,12H,10-11H2,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZPAQBXCHXRLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate](/img/structure/B6506453.png)

![5-[(4-bromo-2-fluorophenyl)methyl]-2-(2-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506461.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6506483.png)

![5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6506485.png)

![2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506494.png)

![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-2,2-diphenylacetamide](/img/structure/B6506501.png)

![N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6506503.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[3-(dimethylamino)propyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6506514.png)

![N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide](/img/structure/B6506521.png)

![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6506537.png)

![2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide](/img/structure/B6506543.png)

![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6506547.png)

![2-({4-[3-(benzenesulfonyl)propanamido]but-2-yn-1-yl}oxy)benzamide](/img/structure/B6506553.png)